molecular formula C16H14N6 B5436959 (5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

Cat. No.: B5436959
M. Wt: 290.32 g/mol
InChI Key: KLNMWPRQJOJCBV-UHFFFAOYSA-N
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Description

(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a complex organic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core fused with a benzyl group and a hydrazine moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of (5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine involves its interaction with molecular targets and pathways within cells. The compound can bind to DNA, leading to the disruption of DNA replication and transcription processes. Additionally, it may interact with proteins involved in cell cycle regulation and apoptosis, thereby exerting its anticancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis through the mitochondrial pathway has been demonstrated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is unique due to the presence of the benzyl group and hydrazine moiety, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c17-19-16-18-15-14(20-21-16)12-8-4-5-9-13(12)22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMWPRQJOJCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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